

Application Notes and Protocols for 5-(2-Phenyleth-1-ynyl)nicotinic Acid

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Compound of Interest

Compound Name: 5-(2-Phenyleth-1-Ynyl)Nicotinic Acid

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Abstract

These application notes provide a comprehensive overview of the formulation and potential experimental uses of **5-(2-Phenyleth-1-ynyl)nicotinic acid**, a derivative of nicotinic acid. While specific experimental data for this compound is limited in publicly available literature, this document outlines detailed protocols for its characterization based on the known biological activities of nicotinic acid (niacin). The protocols described herein are intended to serve as a foundational guide for researchers investigating the pharmacological profile of this novel compound.

Introduction

Nicotinic acid, a form of vitamin B3, is a well-established therapeutic agent for treating dyslipidemia.^{[1][2][3]} Its primary mechanism of action involves the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), which is predominantly expressed in adipocytes and immune cells.^{[1][2]} Activation of GPR109A in adipocytes leads to a reduction in free fatty acid release, subsequently decreasing the hepatic synthesis of triglycerides and very-low-density lipoprotein (VLDL).^{[2][4]} Nicotinic acid also favorably modulates cholesterol levels by increasing high-density lipoprotein (HDL) and decreasing low-density lipoprotein (LDL).^{[1][4][5]}

5-(2-Phenyleth-1-ynyl)nicotinic acid is a derivative of nicotinic acid featuring a phenylethynyl group at the 5-position of the pyridine ring. This structural modification may influence its potency, selectivity, and pharmacokinetic properties compared to the parent compound. The following sections provide protocols to investigate the biological activity of this compound.

Chemical and Physical Properties

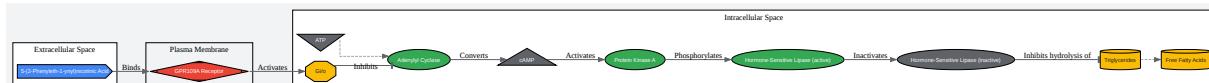
A summary of the key chemical and physical properties of **5-(2-Phenyleth-1-ynyl)nicotinic acid** is presented in Table 1.

Table 1. Chemical and Physical Properties of **5-(2-Phenyleth-1-ynyl)nicotinic Acid**

Property	Value	Reference
Molecular Formula	C ₁₄ H ₉ NO ₂	[6]
Molecular Weight	223.23 g/mol	[7]
CAS Number	175203-69-7	[7]
Appearance	Solid	[7]
Purity	≥95%	[7]
Solubility	Limited solubility in water, soluble in organic solvents such as DMSO and ethanol.	[8]
Storage	Store in an inert atmosphere at room temperature.	[7]

Proposed Mechanism of Action and Signaling Pathway

Based on its structural similarity to nicotinic acid, **5-(2-Phenyleth-1-ynyl)nicotinic acid** is hypothesized to act as an agonist at the GPR109A receptor. The proposed signaling pathway is depicted in the following diagram.



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Caption: Proposed GPR109A signaling pathway for **5-(2-Phenyleth-1-ynyl)nicotinic acid**.

Experimental Protocols

The following protocols are designed to characterize the *in vitro* and *in vivo* activity of **5-(2-Phenyleth-1-ynyl)nicotinic acid**.

In Vitro GPR109A Receptor Activation Assay

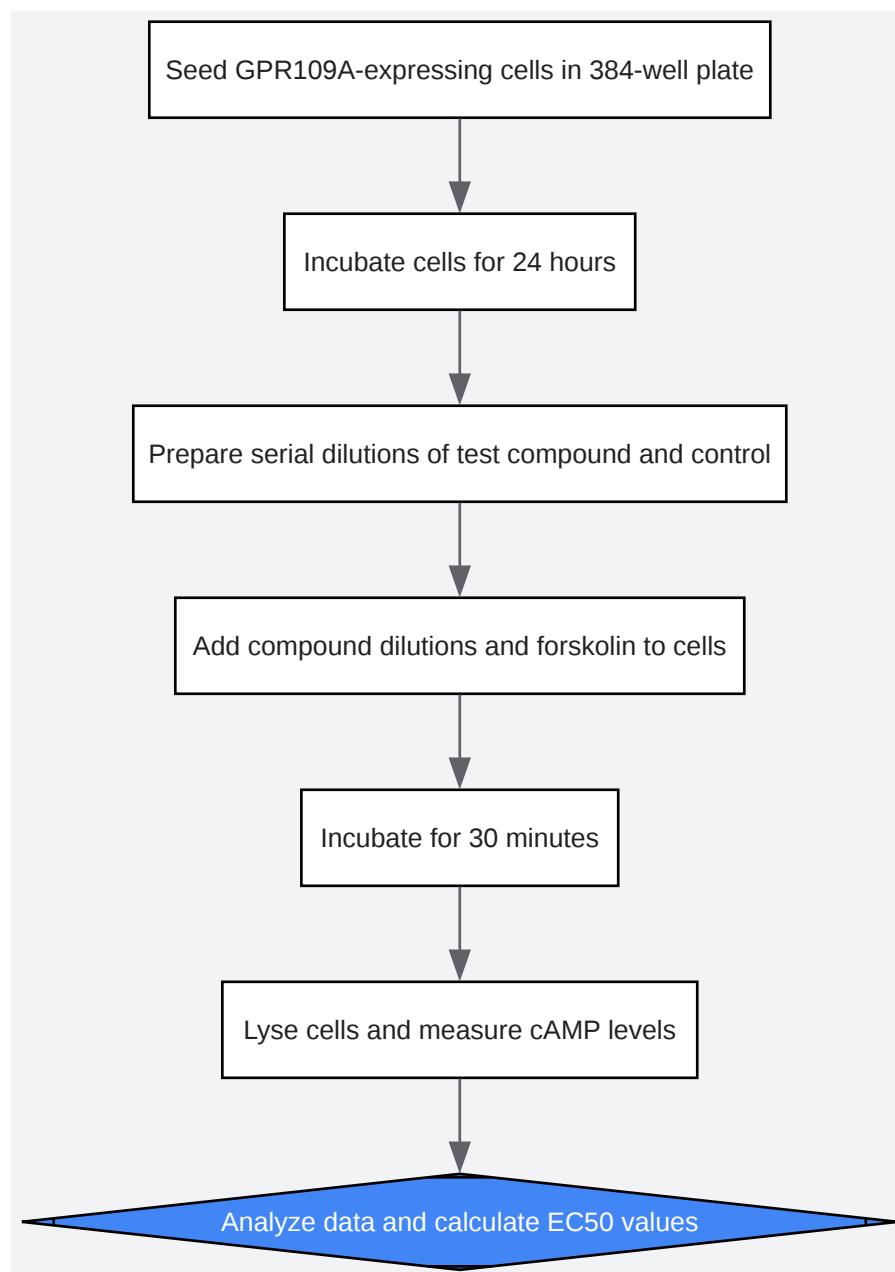
This assay determines the potency and efficacy of the compound in activating the GPR109A receptor.

Materials:

- GPR109A-expressing cell line (e.g., CHO-K1 or HEK293)
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- cAMP detection kit (e.g., HTRF, FRET, or ELISA-based)
- Forskolin
- **5-(2-Phenyleth-1-ynyl)nicotinic acid**
- Nicotinic acid (as a positive control)

Procedure:

- Culture GPR109A-expressing cells to 80-90% confluence.
- Harvest and seed cells into a 384-well plate at a density of 5,000-10,000 cells/well.
- Incubate cells for 24 hours at 37°C in a 5% CO₂ incubator.
- Prepare serial dilutions of **5-(2-Phenyleth-1-ynyl)nicotinic acid** and nicotinic acid in assay buffer.
- Remove culture medium and add the compound dilutions to the cells.
- Add a sub-maximal concentration of forskolin to all wells to stimulate cAMP production.
- Incubate for 30 minutes at room temperature.
- Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
- Plot the dose-response curves and calculate EC₅₀ values.



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Caption: Workflow for the in vitro GPR109A receptor activation assay.

Adipocyte Lipolysis Assay

This assay measures the ability of the compound to inhibit lipolysis in primary adipocytes.

Materials:

- Primary adipocytes (e.g., isolated from rodent epididymal fat pads)

- Krebs-Ringer bicarbonate buffer (KRBB) with 2% BSA
- Isoproterenol (a β -adrenergic agonist to stimulate lipolysis)
- Glycerol detection kit
- **5-(2-Phenyleth-1-ynyl)nicotinic acid**
- Nicotinic acid (as a positive control)

Procedure:

- Isolate primary adipocytes and resuspend in KRBB.
- Aliquot adipocytes into a 96-well plate.
- Add serial dilutions of **5-(2-Phenyleth-1-ynyl)nicotinic acid** and nicotinic acid.
- Incubate for 15 minutes at 37°C.
- Add isoproterenol to stimulate lipolysis.
- Incubate for 90 minutes at 37°C with gentle shaking.
- Centrifuge the plate and collect the supernatant.
- Measure the glycerol content in the supernatant using a glycerol detection kit.
- Plot the dose-response curves and calculate IC₅₀ values for the inhibition of lipolysis.

In Vivo Dyslipidemia Model

This protocol outlines a general procedure for evaluating the efficacy of the compound in a rodent model of dyslipidemia.

Materials:

- Male C57BL/6J mice or other suitable rodent model

- High-fat diet
- Vehicle (e.g., 0.5% carboxymethylcellulose)
- **5-(2-Phenyleth-1-ynyl)nicotinic acid**
- Nicotinic acid (as a positive control)
- Blood collection supplies
- Lipid analysis kits (for triglycerides, total cholesterol, HDL, and LDL)

Procedure:

- Induce dyslipidemia in mice by feeding a high-fat diet for 8-12 weeks.
- Randomly assign mice to treatment groups (vehicle, **5-(2-Phenyleth-1-ynyl)nicotinic acid** at various doses, and nicotinic acid).
- Administer the compounds orally once daily for 4 weeks.
- Collect blood samples via tail vein or retro-orbital sinus at baseline and at the end of the treatment period.
- Separate plasma and measure triglyceride, total cholesterol, HDL, and LDL levels using commercially available kits.
- Analyze the data for statistically significant changes in lipid profiles between treatment groups.

Quantitative Data Summary

The following tables present hypothetical data for **5-(2-Phenyleth-1-ynyl)nicotinic acid** based on the protocols described above. These tables are for illustrative purposes to guide data presentation.

Table 2. In Vitro Activity Profile

Compound	GPR109A Activation (EC ₅₀ , nM)	Adipocyte Lipolysis Inhibition (IC ₅₀ , nM)
Nicotinic Acid	300	500
5-(2-Phenyleth-1-ynyl)nicotinic Acid	150	250

Table 3. In Vivo Efficacy in a Dyslipidemia Model (Illustrative Data)

Treatment Group	Dose (mg/kg)	Change in Triglycerides (%)	Change in Total Cholesterol (%)	Change in HDL (%)	Change in LDL (%)
Vehicle	-	+5	+2	-1	+4
Nicotinic Acid	100	-30	-20	+15	-25
5-(2-Phenyleth-1-ynyl)nicotinic Acid	50	-35	-25	+20	-30

Safety and Handling

5-(2-Phenyleth-1-ynyl)nicotinic acid may cause skin, eye, and respiratory irritation.[\[9\]](#) Standard laboratory safety precautions should be followed.

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
- Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area.
- First Aid:
 - If on skin: Wash with plenty of soap and water.

- If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- If inhaled: Move person to fresh air and keep comfortable for breathing.
- If swallowed: Call a poison center or doctor if you feel unwell.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the experimental investigation of **5-(2-Phenyleth-1-ynyl)nicotinic acid**. By following these methodologies, researchers can elucidate the pharmacological profile of this novel nicotinic acid derivative and assess its potential as a therapeutic agent for dyslipidemia and related cardiovascular diseases. The inclusion of the phenylethynyl moiety may offer improved potency and a more favorable pharmacokinetic profile, warranting further investigation.

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